Bromoacetic anhydride

Friedel-Crafts acylation Regioselectivity Catalysis

Researchers requiring selective N-terminal peptide modification without side-chain protection often face uncontrolled acylation. Bromoacetic anhydride solves this by rapidly acetylating the N-terminal amino group without modifying lysine or tyrosine residues [Local Evidence]. - Unmatched regioselectivity: ortho-substituted products in Friedel-Crafts acylation of anisole with HY-740 zeolite, unlike para-only from Ac2O/AcCl [Local Evidence]. - Bifunctional efficiency: delivers two bromoacetyl equivalents per molecule, enabling near-quantitative peptide immobilization at just 1.35-1.9 eq peptide excess [Local Evidence]. - Supply certainty: ≥95% purity, ambient shipping with temperature control; corrosivity managed via UN 3265 Class 8 PG II packaging.

Molecular Formula C4H4Br2O3
Molecular Weight 259.88 g/mol
CAS No. 13094-51-4
Cat. No. B082147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetic anhydride
CAS13094-51-4
Molecular FormulaC4H4Br2O3
Molecular Weight259.88 g/mol
Structural Identifiers
SMILESC(C(=O)OC(=O)CBr)Br
InChIInChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
InChIKeyFUKOTTQGWQVMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoacetic Anhydride Overview


Bromoacetic anhydride (CAS 13094-51-4) is a symmetrical anhydride of bromoacetic acid, with the molecular formula C₄H₄Br₂O₃ and a molecular weight of 259.88 g/mol [1]. It is a solid at room temperature, with a melting point of 31–36 °C and a boiling point of 226.2 °C at 760 mmHg [1]. The compound serves as a bifunctional acylating agent, providing two equivalents of the bromoacetyl group per molecule, making it a reagent of choice for introducing bromoacetyl moieties into nucleophilic substrates under controlled conditions .

Bifunctional acylating agent delivering two bromoacetyl equivalents per molecule
Supports controlled acylation kinetics for selective nucleophilic substrate modification
Reported to enable ortho-substitution pathways in Friedel-Crafts acylation workflows

Bromoacetic Anhydride: Why Alternatives Fall Short


Bromoacetic anhydride occupies a unique reactivity niche that distinguishes it from both non-halogenated anhydrides (e.g., acetic anhydride) and bromoacetyl halides (e.g., bromoacetyl bromide). The presence of two bromine atoms significantly alters the electrophilicity of the carbonyl carbons, enabling distinct regioselectivity outcomes in Friedel-Crafts acylations [1]. Compared to bromoacetyl halides, the anhydride structure offers enhanced stability and more controlled acylation kinetics, which is critical for selective N-terminal peptide modifications without side-chain blocking [2]. Furthermore, the bifunctional nature of the anhydride delivers two equivalents of the bromoacetyl group per molecule, providing a stoichiometric advantage over acid halides in certain synthetic sequences [3].

Bromoacetic Anhydride Attribute
Alternative May Differ
Halogenated acyl donor with Br-substituted carbonyl
Non-halogenated anhydrides (e.g., acetic anhydride) lack bromine; regioselectivity outcomes may shift
Anhydride structure with reported controlled acylation kinetics
Bromoacetyl halides (e.g., bromoacetyl bromide) may exhibit higher reactivity and reduced selectivity in side-chain-sensitive modifications
Bifunctional: two bromoacetyl equivalents per molecule
Monofunctional acylating agents require higher molar loading; stoichiometric context may not transfer directly

Bromoacetic Anhydride: Comparative Performance Evidence


Ortho-Selective Friedel-Crafts Acylation

In the Friedel-Crafts acylation of anisole, bromoacetic anhydride ((BrAc)₂O) and bromoacetyl bromide (BrAcBr) uniquely enable ortho-substitution, whereas acetylation reagents (acetyl chloride and acetic anhydride) yield exclusively para-substituted products [1]. The study demonstrates that the highest ortho-selectivity was achieved with bromoacetylating reagents when employing HY-740 zeolite as the catalyst, highlighting the critical impact of the halogenated acyl donor on product regiochemistry [1].

Regioselectivity
Head-to-head
ortho/para mixture reported vs para-only with non-halogenated reagents
Supports ortho-substitution access for SAR library expansion
Anisole acylation over HY-740 zeolite; reported regioselectivity shift
Friedel-Crafts acylation Regioselectivity Catalysis

Selective N-Terminal Peptide Derivatization

Bromoacetic anhydride enables rapid and selective acetylation of the N-terminal amino group in peptides without blocking lysine or tyrosine residues, a selectivity profile not achievable with more aggressive acylating agents [1]. The incorporation of the bromine tag leverages the distinctive 51:49 natural abundance ratio of ⁷⁹Br:⁸¹Br isotopes, creating a characteristic isotopic pattern in MALDI TOF-TOF spectra that unambiguously distinguishes b-series ions from y-series ions [1].

N-Terminal Selectivity
Head-to-head
Selective N-terminal acylation; Lys and Tyr residues reported unblocked
Supports proteomics sample preparation without side-chain protection
MALDI TOF-TOF; Br isotope signature aids ion assignment
Peptide Sequencing Mass Spectrometry Bioconjugation

High-Yield Peptide Immobilization on Cellulose

Bromoacetic anhydride serves as a highly efficient heterobifunctional linker for peptide immobilization. In a study by Englebretsen et al., aminopropyl-derivatized Perloza beaded cellulose was acylated with bromoacetic anhydride to yield α-bromoacetamidopropyl Perloza [1]. Subsequent coupling of a synthetic peptide (1.35–1.9 equivalents) resulted in near-quantitative displacement of support-bound bromine, indicating exceptionally high reaction efficiency [1].

Coupling Efficiency
Reported
Near-quantitative conversion
Supports low-excess peptide use in affinity matrix preparation
1.35–1.9 eq peptide; aminopropyl Perloza cellulose support
Affinity Chromatography Solid-Phase Synthesis Biomaterials

Medroxyprogesterone Bromoacetate Affinity Probe

Bromoacetic anhydride, in combination with trifluoroacetic anhydride, facilitates the synthesis of medroxyprogesterone bromoacetate, a long-acting progestational affinity labeling analogue [1]. The resulting bromoacetate ester forms conjugates with L-cysteine, L-histidine, and L-methionine and inactivates 20β-hydroxy steroid dehydrogenase in a time-dependent and irreversible manner, demonstrating its utility as a covalent probe for target identification studies [1].

Affinity Probe Synthesis
Reported
Irreversible time-dependent enzyme inactivation reported
Supports covalent probe development for target engagement studies
20β-HSD inactivation; medroxyprogesterone bromoacetate conjugate
Steroid Chemistry Affinity Labeling Drug Development

Bromoacetic Anhydride: Key Application Scenarios


Ortho-Substituted Aromatic Ketone Synthesis

When the synthetic objective requires ortho-substituted aromatic ketones that are inaccessible via conventional acetylation reagents, bromoacetic anhydride is the reagent of choice. As demonstrated in the Friedel-Crafts acylation of anisole, bromoacetic anhydride uniquely yields ortho-substituted products when employed with HY-740 zeolite catalyst, whereas acetic anhydride and acetyl chloride produce exclusively para-substituted acetophenone [1]. This regioselectivity is critical for accessing diverse chemical space in medicinal chemistry programs.

N-Terminal Peptide Derivatization for MS Proteomics

For proteomics workflows requiring selective N-terminal tagging without side-chain protection, bromoacetic anhydride provides unparalleled selectivity. The reagent rapidly and selectively acetylates the N-terminal amino group without modifying lysine or tyrosine residues, a distinct advantage over more aggressive acylating agents that cause undesired side-chain reactions [2]. The resulting bromine isotopic signature (⁷⁹Br:⁸¹Br ~ 51:49) facilitates unambiguous ion assignment in MALDI TOF-TOF spectra, streamlining de novo peptide sequencing.

High-Efficiency Peptide Immobilization for Affinity Resins

When preparing peptide-based affinity matrices where peptide conservation is a priority, bromoacetic anhydride enables near-quantitative coupling at low peptide excess. As shown in the immobilization of an LHRH-derived peptide onto beaded cellulose, only 1.35–1.9 equivalents of peptide were required for complete displacement of support-bound bromine [3]. This high efficiency translates to substantial cost savings when working with precious or synthetically challenging peptide ligands.

Covalent Affinity Probe and Enzyme Inhibitor Synthesis

For chemical biology applications requiring covalent, irreversible modification of target proteins, bromoacetic anhydride serves as an effective precursor for generating bromoacetate ester probes. The synthesis of medroxyprogesterone bromoacetate demonstrates that bromoacetic anhydride-derived probes can form stable conjugates with nucleophilic amino acid residues (Cys, His, Met) and irreversibly inactivate target enzymes in a time-dependent manner [4], enabling target engagement studies and activity-based protein profiling.

Application
Selection Property
Validation Focus
Ortho-substituted aromatic ketone synthesis
Halogenated acyl donor regioselectivity
ortho/para product ratio under catalyst conditions
N-terminal peptide derivatization for MS proteomics
Selective N-terminal acylation without side-chain blocking
Lys and Tyr residue integrity by mass spectrometry
Peptide affinity resin preparation
High-efficiency bromoacetyl activation on solid support
Peptide loading density and coupling yield
Covalent affinity probe and enzyme inhibitor synthesis
Bromoacetate ester precursor reactivity
Target enzyme inactivation kinetics and conjugate formation

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